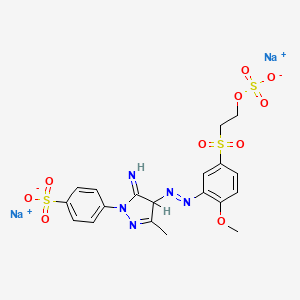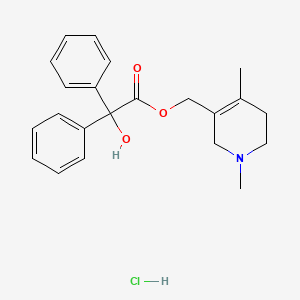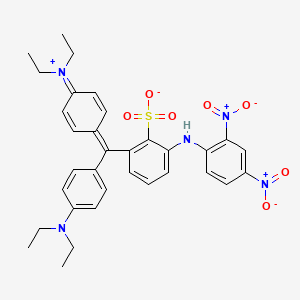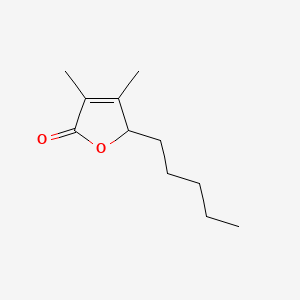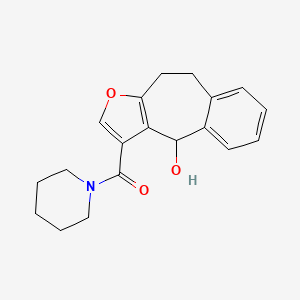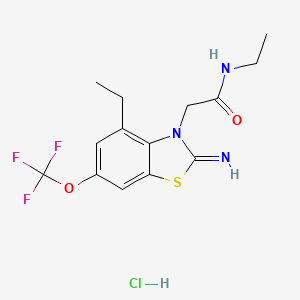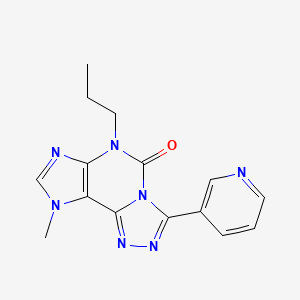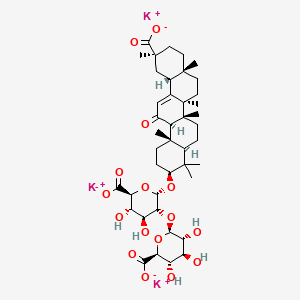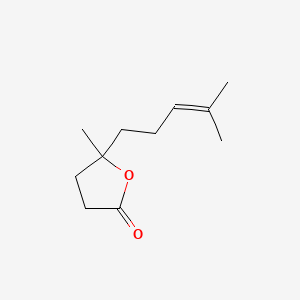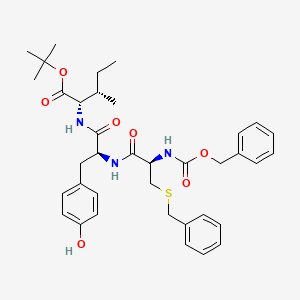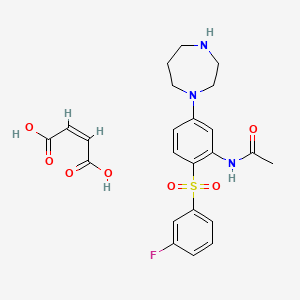
N-(2-((3-Fluorophenyl)sulfonyl)-5-(hexahydro-1H-1,4-diazepin-1-yl)phenyl)acetamide maleic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((3-Fluorophenyl)sulfonyl)-5-(hexahydro-1H-1,4-diazepin-1-yl)phenyl)acetamide maleic acid is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a sulfonyl group, and a hexahydro-1H-1,4-diazepin-1-yl moiety, making it a unique molecule with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-Fluorophenyl)sulfonyl)-5-(hexahydro-1H-1,4-diazepin-1-yl)phenyl)acetamide maleic acid typically involves multiple steps:
Formation of the Fluorophenyl Sulfonyl Intermediate: This step involves the reaction of 3-fluorobenzenesulfonyl chloride with an appropriate amine to form the fluorophenyl sulfonyl intermediate.
Introduction of the Hexahydro-1H-1,4-diazepin-1-yl Group: The intermediate is then reacted with a hexahydro-1H-1,4-diazepine derivative under controlled conditions to introduce the diazepinyl group.
Acetylation: The resulting compound is acetylated using acetic anhydride to form the acetamide derivative.
Formation of the Maleic Acid Salt: Finally, the acetamide derivative is reacted with maleic acid to form the maleic acid salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-((3-Fluorophenyl)sulfonyl)-5-(hexahydro-1H-1,4-diazepin-1-yl)phenyl)acetamide maleic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(2-((3-Fluorophenyl)sulfonyl)-5-(hexahydro-1H-1,4-diazepin-1-yl)phenyl)acetamide maleic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the effects of fluorophenyl and sulfonyl groups on biological systems. It could serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique chemical properties make it a versatile compound for various industrial uses.
Wirkmechanismus
The mechanism by which N-(2-((3-Fluorophenyl)sulfonyl)-5-(hexahydro-1H-1,4-diazepin-1-yl)phenyl)acetamide maleic acid exerts its effects likely involves interactions with specific molecular targets. The fluorophenyl and sulfonyl groups may interact with enzymes or receptors, modulating their activity. The hexahydro-1H-1,4-diazepin-1-yl moiety could also play a role in these interactions, potentially affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-((3-Chlorophenyl)sulfonyl)-5-(hexahydro-1H-1,4-diazepin-1-yl)phenyl)acetamide: This compound is similar but features a chlorophenyl group instead of a fluorophenyl group.
N-(2-((3-Methylphenyl)sulfonyl)-5-(hexahydro-1H-1,4-diazepin-1-yl)phenyl)acetamide: This compound has a methylphenyl group instead of a fluorophenyl group.
Uniqueness
N-(2-((3-Fluorophenyl)sulfonyl)-5-(hexahydro-1H-1,4-diazepin-1-yl)phenyl)acetamide maleic acid is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can affect the compound’s reactivity, stability, and interactions with biological targets, making it distinct from similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
627463-79-0 |
|---|---|
Molekularformel |
C23H26FN3O7S |
Molekulargewicht |
507.5 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;N-[5-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C19H22FN3O3S.C4H4O4/c1-14(24)22-18-13-16(23-10-3-8-21-9-11-23)6-7-19(18)27(25,26)17-5-2-4-15(20)12-17;5-3(6)1-2-4(7)8/h2,4-7,12-13,21H,3,8-11H2,1H3,(H,22,24);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
FMENYCJDIPFKTG-BTJKTKAUSA-N |
Isomerische SMILES |
CC(=O)NC1=C(C=CC(=C1)N2CCCNCC2)S(=O)(=O)C3=CC=CC(=C3)F.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CC(=O)NC1=C(C=CC(=C1)N2CCCNCC2)S(=O)(=O)C3=CC=CC(=C3)F.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


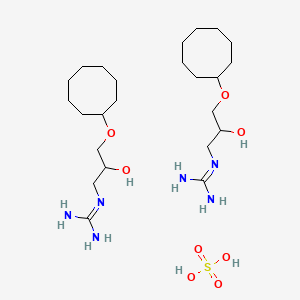

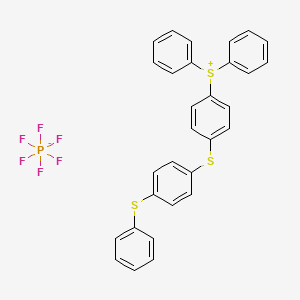
![N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide;hydrochloride](/img/structure/B12775677.png)
